molecular formula C9H16N4 B2631447 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine CAS No. 923255-73-6

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine

Cat. No.: B2631447
CAS No.: 923255-73-6
M. Wt: 180.255
InChI Key: DDBDAGJRFYTMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBDAGJRFYTMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923255-73-6
Record name 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone, followed by cyclization to form the triazoloazepine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Neurokinin Receptor Antagonism

Research indicates that derivatives of this compound can act as selective antagonists to the neurokinin-3 receptor (NK-3). This receptor is implicated in various central nervous system disorders. The antagonism of NK-3 receptors has been associated with potential treatments for:

  • Depression
  • Anxiety disorders
  • Schizophrenia
  • Cognitive disorders
    These findings suggest that compounds based on the triazoloazepine structure may be developed into therapeutic agents for these conditions .

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. It has been tested against various cancer cell lines and demonstrated inhibitory effects on tumor growth. Specific studies have highlighted its efficacy against:

  • Breast cancer
  • Prostate cancer
    The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial and Anthelmintic Properties

Recent studies have explored the antimicrobial activity of derivatives of this compound. They have been evaluated against both bacterial and fungal strains, showing significant inhibition zones. Notably:

  • Compounds with specific substituents exhibited enhanced activity against Gram-positive bacteria.
  • The anthelmintic activity was particularly notable in derivatives containing certain functional groups .

Case Study 1: Neurokinin Receptor Antagonism

A study published in a pharmaceutical journal reported the synthesis and evaluation of several triazoloazepine derivatives as NK-3 receptor antagonists. The lead compound demonstrated a high binding affinity and significant efficacy in animal models of anxiety and depression .

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines revealed that the compound inhibited cell proliferation at micromolar concentrations. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Data Tables

Application AreaActivity TypeTarget Disease/ConditionReference
Neurokinin Receptor AntagonismAntidepressant/AnxiolyticDepression, Anxiety Disorders
Anticancer ActivityCytotoxicityBreast Cancer, Prostate Cancer
Antimicrobial ActivityInhibition ZoneBacterial Infections
Anthelmintic ActivityWorm InhibitionHelminthic Infections

Mechanism of Action

The mechanism of action of 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₉H₁₆N₄
  • Molecular Weight : 180.25 g/mol
  • CAS No.: 923232-49-9 (primary), 923255-73-6 (variant)
  • Purity : ≥95% (as reported for commercial samples)

This compound features a triazolo[4,3-a]azepine core fused with a seven-membered azepine ring and an ethylamine side chain. Its structural uniqueness lies in the balance between lipophilicity (azepine ring) and hydrogen-bonding capacity (triazole and amine groups), making it a versatile scaffold for pharmacological applications.

Comparison with Structural Analogs

Ethylamine Derivatives

Compound Name Substituent/Modification Key Properties/Activities References
1-(Triazoloazepin-3-yl)ethylamine Ethylamine at position 1 Limited bioactivity data; used as intermediate
Target Compound Ethylamine at position 2 Higher synthetic accessibility; explored for CNS activity

Key Insight : Positioning of the ethylamine group influences receptor binding. The target compound’s C2-substitution may enhance blood-brain barrier penetration compared to C1 analogs.

Acrylonitrile Derivatives

Compound Name Substituent/Modification Key Properties/Activities References
3-(4-Hydroxyphenyl)-2-(triazoloazepin-3-yl)acrylonitrile Acrylonitrile at C2; 4-hydroxyphenyl at C3 Analgesic activity comparable to ketorolac (hot plate test)

Key Insight : The acrylonitrile group enhances analgesic potency by stabilizing interactions with pain-related receptors (e.g., COX-2). These derivatives show 70–80% efficacy in acetic acid-induced writhing models .

Quaternary Ammonium Salts (Bromides)

Compound Name Substituent/Modification Key Properties/Activities References
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepinium bromide Phenacyl bromide-derived quaternary salt MIC: 6.2–25.0 mg/mL against S. aureus and C. albicans; outperforms Cefixime

Key Insight : Quaternary salts exhibit broad-spectrum antimicrobial activity due to enhanced membrane disruption. Gram-positive strains are more sensitive (MIC 6.2–25.0 mg/mL) than Gram-negative (MIC ~50 mg/mL) .

Thiazole and Thioamide Derivatives

Compound Name Substituent/Modification Key Properties/Activities References
(3-Allyl-4-phenyl-thiazol-2-ylidene)-[4-(triazoloazepin-3-yl)phenyl]amine hydrobromide Allyl-thiazole hybrid Moderate analgesia (50% efficacy vs. ketorolac’s 75%)
2-(Triazoloazepin-3-yl)ethanethioamide Ethylamine replaced with thioamide Unreported activity; potential metabolic stability improvements

Key Insight : Thiazole derivatives with allyl groups reduce analgesic activity compared to simpler ethylamine analogs, highlighting steric hindrance effects .

Aromatic and Heterocyclic Derivatives

Compound Name Substituent/Modification Key Properties/Activities References
3-(Triazoloazepin-3-yl)aniline Phenylamine substituent Enhanced aromaticity; potential for kinase inhibition
1-Ethyl-3-(triazoloazepin-3-yl)-1H-pyrazol-4-amine Pyrazole ring addition Exploratory compound; uncharacterized activity

Key Insight : Aromatic substituents (e.g., aniline) may improve target selectivity but reduce solubility, necessitating formulation optimization.

Activity Comparison Table

Compound Class Analgesic Activity Anti-inflammatory Activity Antimicrobial Activity
Ethylamine (Target) Moderate Not reported Not reported
Acrylonitrile High High (COX-2 inhibition) Low
Quaternary Bromides None None High (Gram-positive)
Thiazole Derivatives Moderate Not reported Not reported

Structural Influence on Activity

  • Lipophilicity : Azepine and triazole rings confer moderate lipophilicity, aiding CNS penetration.
  • Electron-Withdrawing Groups (e.g., acrylonitrile): Enhance receptor binding via dipole interactions.
  • Quaternary Salts : Improve solubility and microbial membrane interaction but limit BBB penetration.

Biological Activity

The compound 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine (CAS No. 923255-73-6) is a member of the triazoloazepine family known for its potential therapeutic applications. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula: C9H16N4
  • Molecular Weight: 180.25 g/mol
  • CAS Number: 923255-73-6

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Notably, compounds in the triazolo[4,3-a]azepine class have been studied for their effects on the GABA(A) receptor system, which is crucial in mediating neurotransmission and influencing anxiety and seizure disorders.

Biological Activity Overview

  • Antitumor Activity:
    • Recent studies have indicated that derivatives of triazolo[4,3-a]azepines exhibit significant antitumor properties. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) .
  • GABA(A) Receptor Modulation:
    • Compounds similar to this compound have shown selectivity for GABA(A) receptor subtypes. They act as inverse agonists at the alpha5 subtype, potentially providing therapeutic benefits in cognitive enhancement and anxiety reduction .
  • Inhibition of Kinases:
    • Some studies have explored the inhibitory effects of related compounds on kinases such as c-Met and VEGFR-2. These kinases are involved in cancer progression and angiogenesis. Inhibitors targeting these pathways can lead to reduced tumor growth and improved patient outcomes .

Table 1: Antitumor Activity of Triazolo[4,3-a]azepine Derivatives

CompoundCell LineIC50 Value (µM)Mechanism
22iA5490.83 ± 0.07c-Met inhibition
22iMCF-70.15 ± 0.08c-Met inhibition
22iHeLa2.85 ± 0.74c-Met inhibition
EAPB02303A375<10Cell cycle arrest

Detailed Findings

  • A compound analogous to 22i exhibited potent antitumor activity across multiple cell lines with significant selectivity for c-Met kinase inhibition at nanomolar concentrations .
  • The mechanism involved apoptosis induction and cell cycle arrest in the G0/G1 phase .

Q & A

Q. What are the recommended synthetic routes for 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes : Cyclocondensation of hydrazine derivatives with cyclic ketones is a common approach. For example, multi-step synthesis involving azepine ring formation followed by triazole functionalization (as seen in structurally similar triazoloazepines in ).
  • Purity Optimization : Use HPLC with UV detection (≥95% purity threshold) and recrystallization in ethanol/water mixtures. Monitor intermediates via 1^1H NMR for byproduct detection (e.g., unreacted hydrazine derivatives) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Based on GHS classification (acute toxicity, skin/eye irritation), use nitrile gloves, chemical-resistant lab coats, and sealed eyewear. Avoid aerosolization during weighing ().
  • Emergency Procedures : For spills, employ inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion. Ventilate areas with ≥10 air changes/hour .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design : Use a factorial design with factors: pH (2–12), temperature (4°C, 25°C, 40°C), and time (0–30 days). Analyze degradation via LC-MS and quantify intact compound using calibration curves.
  • Key Metrics : Calculate degradation rate constants (kk) using first-order kinetics. Reference stability studies in for environmental fate frameworks .

Q. How should contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

  • Validation Steps :
    • Confirm compound purity (HPLC-MS).
    • Replicate assays under controlled conditions (e.g., cell line authentication, serum-free media).
    • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
  • Data Interpretation : Consider batch-to-batch variability in synthesis () or solvent effects (e.g., DMSO concentration in cell assays) .

Q. What mechanistic studies are recommended to elucidate its interaction with neurological targets?

Methodological Answer:

  • In Silico Modeling : Perform molecular docking with homology models of GABAA_A receptors (triazoloazepines often target ion channels). Use software like AutoDock Vina with optimized force fields.
  • In Vitro Validation : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human GABAA_A subunits. Compare EC50_{50} values with structurally related compounds () .

Q. How can environmental persistence and degradation pathways be studied for this compound?

Methodological Answer:

  • Persistence Assays : Conduct OECD 308 sediment/water systems to measure half-life (t1/2t_{1/2}). Use 14^{14}C-labeled compound for tracking mineralization.
  • Degradation Pathways : Identify metabolites via high-resolution LC-QTOF-MS and compare with predictive tools like EAWAG-BBD Pathway Prediction .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Calculate Hill slope (nHn_H) to assess cooperativity.
  • Outlier Handling : Apply Grubbs’ test (α=0.05\alpha = 0.05) to exclude aberrant data points. Use randomized block designs to control for confounding variables () .

Q. How should researchers integrate computational and experimental data to refine synthetic protocols?

Methodological Answer:

  • Workflow Integration :
    • Use DFT calculations (e.g., Gaussian 16) to predict reaction energetics for intermediate steps.
    • Validate computationally optimized routes with small-scale syntheses (50–100 mg).
    • Iterate based on yield/purity data () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.